5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 60135-71-9
VCID: VC1982489
InChI: InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
SMILES: COC1=C(C=C(C=C1)C2=NN=C(O2)N)OC
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

CAS No.: 60135-71-9

Cat. No.: VC1982489

Molecular Formula: C10H11N3O3

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine - 60135-71-9

Specification

CAS No. 60135-71-9
Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
IUPAC Name 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
Standard InChI Key OZWPUJJRZSGNEE-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN=C(O2)N)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C(O2)N)OC

Introduction

Chemical Identity and Structural Properties

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (C10_{10}H11_{11}N3_3O3_3) is a planar heterocyclic molecule featuring a 1,3,4-oxadiazole ring. Key structural attributes include:

PropertyValue/DescriptionSource
Molecular Weight221.21 g/mol
Molecular FormulaC10_{10}H11_{11}N3_3O3_3
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)N)OC
logP3.36 (predictive)
Hydrogen Bond Acceptors7
Melting Point198–200°C (for 4-chlorophenyl analog)

The 3,4-dimethoxyphenyl substituent enhances lipophilicity, facilitating membrane permeability, while the oxadiazole ring contributes to electronic stability and hydrogen-bonding capacity . The amine group at position 2 allows for further functionalization, enabling the synthesis of derivatives with tailored biological activities .

Synthesis and Optimization

Classical Cyclization Methods

The compound is typically synthesized via cyclization of 3,4-dimethoxybenzaldehyde semicarbazone using agents like NaHSO3_3 or Br2_2/KI. For example:

  • Hydrazide Formation: 3,4-Dimethoxybenzoic acid hydrazide is treated with carbon disulfide (CS2_2) in alkaline ethanol to form a thiosemicarbazide intermediate .

  • Oxidative Cyclization: The intermediate undergoes cyclization using oxidizing agents (e.g., bromine or iodine) to yield the oxadiazole core .

This method achieves yields of 51–82% after recrystallization .

Green Chemistry Approaches

Recent advances employ photocatalytic cyclization under visible light with eosin Y and CBr4_4, achieving yields up to 94% . This method reduces reliance on toxic solvents and minimizes byproducts, aligning with sustainable chemistry principles .

Biological Activities and Mechanisms

Enzyme Inhibition

  • MAO-B Inhibition: Derivatives such as 5-(4-biphenylyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one demonstrate IC50_{50} values of 0.056 µM against MAO-B, suggesting utility in neurodegenerative diseases .

  • Tyrosine Kinase Targeting: Analog 10 (a brominated indoline-2,3-dione derivative) inhibits EGFR and CDK2 kinases with IC50_{50} values of 0.78 µM (HT-29) and 0.26 µM (HepG2) .

Antimicrobial Activity

Though direct data for this compound is limited, oxadiazole derivatives exhibit:

  • Antibacterial Effects: MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: Moderate inhibition of Candida albicans (MIC: 25 µg/mL) .

Applications in Drug Development

Anticancer Agents

Derivatives like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-phenyl-1,3-thiazol-2-amine show LD50_{50} values of 132 µg/mL against MCF-7 breast cancer cells . The 3,4-dimethoxy group enhances DNA intercalation potential, as evidenced by molecular docking studies .

Neuroprotective Agents

MAO-B inhibitors derived from oxadiazoles are being explored for Parkinson’s disease. Compound 31 (3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazole) exhibits 10-fold selectivity for MAO-B over MAO-A .

Recent Advances and Future Directions

Synthetic Innovations

  • Pd-Catalyzed Annulations: Palladium-mediated reactions enable rapid diversification of the oxadiazole scaffold .

  • T3P®-Mediated Coupling: Eco-friendly synthesis using propanephosphonic anhydride improves yields to >90% .

Targeted Drug Delivery

Nanoparticle formulations of oxadiazole derivatives are under investigation to enhance bioavailability and reduce off-target effects .

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